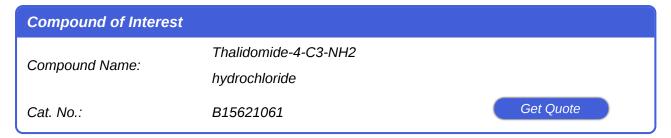




# Step-by-Step Guide to Solid-Phase Synthesis of Thalidomide PROTACs

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2]

The solid-phase synthesis of PROTACs presents considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1] This guide provides detailed protocols for the solid-phase synthesis of thalidomide-based PROTACs, focusing on a modular approach that allows for flexibility in the choice of POI ligand and linker.

### **Mechanism of Action**

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex.[1] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

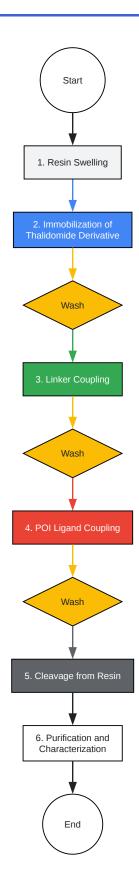


# **Signaling Pathway of Thalidomide-Based PROTACs**









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